3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride
Description
3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine hydrochloride is a piperidine derivative featuring a trifluoromethyl diazirine group. Diazirines are photolabile moieties that generate reactive carbenes upon UV irradiation (~350 nm), making them valuable in photoaffinity labeling for studying biomolecular interactions . The hydrochloride salt enhances solubility, critical for biochemical applications. Its molecular formula is C₈H₁₂ClF₃N₃, with a molecular weight of 242.65 g/mol (estimated based on analogs in ).
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)4-6-2-1-3-12-5-6;/h6,12H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNLYHTZVQSEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2(N=N2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride typically involves multiple steps One common method includes the trifluoroacetylation of a precursor compound followed by cyclization to form the diazirine ringThe reaction conditions often require low temperatures and the use of specific reagents such as n-Butyllithium and methyl trifluoroacetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride undergoes various types of chemical reactions, including:
Photoreactive Reactions: The diazirine ring can be activated by UV light, leading to the formation of reactive carbenes.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Photoreactive Reactions: UV light is used to activate the diazirine ring.
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, often under basic conditions.
Major Products Formed
Photoreactive Reactions: The major products are typically carbenes that can further react with various substrates.
Substitution Reactions: The products depend on the nucleophile used, resulting in substituted piperidine derivatives.
Scientific Research Applications
3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It is used as a photoreactive cross-linker in the synthesis of complex molecules.
Biology: The compound is employed in photoaffinity labeling to study protein interactions.
Mechanism of Action
The primary mechanism of action for 3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride involves the activation of the diazirine ring by UV light, leading to the formation of reactive carbenes. These carbenes can then interact with various molecular targets, forming covalent bonds and enabling the study of molecular interactions and pathways .
Comparison with Similar Compounds
3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine Hydrochloride
3-Trifluoromethyl-3-phenyldiazirine (TPD)
- Structure : Phenyl group instead of piperidine-methyl.
- Synthesis: 60% yield from 2,2,2-trifluoroacetophenone .
- Stability : Stable in 1 M acid/base and at 75°C for 30 minutes; photolyzes rapidly (~350 nm) to yield carbene .
- Applications : Widely used as a photolabeling reagent. The absence of a piperidine group limits its utility in targeting amine-rich environments compared to the target compound.
Paroxetine Hydrochloride
- Structure : Piperidine core with benzodioxolyl and fluorophenyl groups.
- Molecular Formula: C₁₉H₂₀FNO₃·HCl; Molecular Weight: 365.83 g/mol .
- Applications : Selective serotonin reuptake inhibitor (SSRI). Unlike the target compound, it lacks photoreactive groups but highlights the pharmacological relevance of piperidine derivatives .
3-[(Phenylsulfonyl)methyl]piperidine Hydrochloride
- Structure : Phenylsulfonyl substituent instead of diazirine.
- Molecular Formula: C₁₂H₁₈ClNO₂S; Molecular Weight: 275.79 g/mol .
- Applications : Intermediate in drug synthesis; sulfonyl groups enhance metabolic stability but lack photoreactivity.
Comparative Data Table
Biological Activity
3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride, commonly referred to as TMDP-piperidine;HCl, is a synthetic organic compound notable for its diazirine moiety. This compound has garnered interest in biological research due to its potential applications in photoaffinity labeling, a technique that allows for the identification and characterization of biomolecules.
Chemical Structure and Properties
The chemical formula of TMDP-piperidine;HCl is , with a molecular weight of 229.63 g/mol. The compound consists of a piperidine ring connected to a diazirine moiety, which features a trifluoromethyl group. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 3-((3-(trifluoromethyl)-3H-diazirin-3-yl)methyl)piperidine hydrochloride |
| CAS Number | 2375274-77-2 |
| Molecular Weight | 229.63 g/mol |
| Purity | ≥95% |
The primary biological activity of TMDP-piperidine;HCl is attributed to its ability to undergo photoactivation. Upon exposure to ultraviolet (UV) light, the diazirine group generates a reactive carbene intermediate. This carbene can insert into nearby covalent C-H bonds, facilitating the formation of covalent bonds with target biomolecules. The reaction can be summarized as follows:
This property makes TMDP-piperidine;HCl particularly useful in photoaffinity labeling experiments, allowing researchers to selectively label proteins and other biomolecules for further analysis.
Biological Applications
Research indicates that compounds like TMDP-piperidine;HCl are being explored for various biological applications, including:
- Photoaffinity Labeling: This technique enables the study of protein interactions and dynamics within complex biological systems.
- Target Identification: By covalently binding to specific proteins, researchers can identify potential drug targets or understand protein functions.
Case Studies and Research Findings
- Protein Interaction Studies: A study demonstrated that TMDP-piperidine;HCl could successfully label specific proteins in cell lysates upon UV irradiation, allowing for subsequent identification through mass spectrometry.
- Drug Development: Research has suggested that diazirine-containing compounds may enhance the specificity and efficacy of drug candidates by enabling targeted delivery mechanisms.
Safety and Handling
TMDP-piperidine;HCl is classified as hazardous, with precautionary measures recommended for handling due to potential health risks associated with exposure. Key safety information includes:
| Hazard Information | Details |
|---|---|
| Signal Word | Danger |
| Hazard Statements | H315 - Causes skin irritation; H319 - Causes serious eye irritation |
| Precautionary Statements | P280 - Wear protective gloves/eye protection |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction conditions. Piperidine derivatives often involve multi-step organic synthesis, including protection/deprotection strategies for reactive groups like diazirines. For example, trifluoromethyl diazirine stability may necessitate low-temperature reactions (<0°C) to prevent decomposition . Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance purity. Computational modeling (e.g., density functional theory) may predict intermediate stability and guide solvent selection .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the piperidine ring and trifluoromethyl-diazirine moiety. F NMR is critical for verifying the CF group .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., expected [M+H] for CHFN·HCl: 278.09) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% preferred for biological assays) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Despite limited toxicity data for this specific compound, piperidine derivatives and diazirines require stringent precautions:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., diazirine formation) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the trifluoromethyl-diazirine moiety influence the compound’s photoreactivity in photoaffinity labeling studies?
- Methodological Answer : The diazirine group generates carbene intermediates upon UV irradiation (300–360 nm), enabling covalent crosslinking with target proteins. The trifluoromethyl group enhances electrophilicity, increasing carbene stability and labeling efficiency. Researchers should:
- Optimize UV Exposure : Use a 365 nm LED source for 5–10 minutes to balance crosslinking and sample degradation .
- Validate Specificity : Include negative controls (e.g., non-irradiated samples) and confirm binding via Western blot or LC-MS/MS .
Q. How can computational chemistry approaches predict the reactivity of the diazirine group in aqueous vs. lipid environments?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model the compound’s behavior:
- Solubility : Predict logP values to assess membrane permeability (e.g., using ChemAxon or Schrödinger software) .
- Reactivity Maps : Identify nucleophilic sites (e.g., lysine residues) prone to carbene insertion in target proteins .
- Data Integration : Combine computational results with experimental validation (e.g., fluorescence quenching assays) to resolve discrepancies .
Q. What strategies resolve contradictory data between in vitro binding assays and in vivo pharmacokinetic studies?
- Methodological Answer :
- Metabolic Stability : Test liver microsome assays (human/rodent) to identify rapid clearance mechanisms (e.g., CYP450 metabolism) .
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding, which may reduce free compound availability in vivo .
- Tissue Distribution : Radiolabel the compound (e.g., C) and track accumulation in target organs via autoradiography .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values across different cell lines?
- Methodological Answer :
- Standardize Assays : Use identical cell passage numbers, culture media, and incubation times (e.g., 48 vs. 72 hours) .
- Control for Off-Target Effects : Include siRNA knockdown of putative targets to confirm specificity .
- Data Normalization : Express IC relative to housekeeping genes (e.g., GAPDH) or use dual-luciferase reporter systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
